1-(4-Aminophenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-Aminophenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an aminophenyl group attached to the imidazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 4-nitroaniline with imidazole-4-carboxylic acid under specific conditions. The nitro group is first reduced to an amino group, followed by the formation of the imidazole ring and subsequent carboxamide formation. The reaction conditions often include the use of reducing agents such as hydrogen gas or metal catalysts, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced technologies such as automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a metal catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1-(4-Aminophenyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxamide
- 2-(4-Aminophenyl)benzothiazole
- 1,3,5-Tris(4-aminophenyl)benzene
Comparison: 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the imidazole ring can enhance its ability to interact with metal ions, making it a valuable ligand in coordination chemistry. Additionally, its unique structure may confer specific biological activities that are not observed in other similar compounds .
Properties
CAS No. |
1246553-42-3 |
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Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(4-aminophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)14-5-9(10(12)15)13-6-14/h1-6H,11H2,(H2,12,15) |
InChI Key |
HIKOYAGTSULIME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(N=C2)C(=O)N |
Origin of Product |
United States |
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